Pterosin K

Description

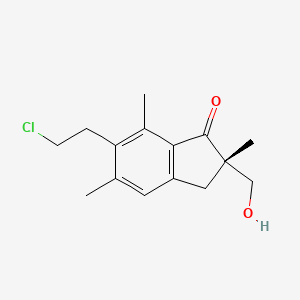

Structure

3D Structure

Properties

CAS No. |

41411-03-4 |

|---|---|

Molecular Formula |

C15H19ClO2 |

Molecular Weight |

266.76 g/mol |

IUPAC Name |

(2S)-6-(2-chloroethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |

InChI |

InChI=1S/C15H19ClO2/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,17H,4-5,7-8H2,1-3H3/t15-/m0/s1 |

InChI Key |

PIZARWYEACWLJN-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCCl)C)C(=O)[C@](C2)(C)CO |

Canonical SMILES |

CC1=CC2=C(C(=C1CCCl)C)C(=O)C(C2)(C)CO |

Origin of Product |

United States |

Natural Occurrence and Chemoecological Distribution of Pterosin K

Botanical Sources and Taxonomic Significance

Pterosin K, a member of the pterosins class of sesquiterpenoids, is primarily isolated from ferns, most notably the widespread bracken fern, Pteridium aquilinum bangor.ac.uksemanticscholar.orgbangor.ac.uk. Systematic phytochemical studies of the underground rhizomes of P. aquilinum have successfully identified and characterized numerous pterosins and their glycoside derivatives, known as pterosides. In one such intensive investigation, thirty-five different pterosins and pterosides were afforded from bracken rhizomes. bangor.ac.uksemanticscholar.orgbangor.ac.uk Among these, the crystal structure of (2S)-pteroside K was determined for the first time through single-crystal X-ray diffraction analysis, confirming its presence within this species. bangor.ac.uksemanticscholar.org

The distribution of pterosins is not limited to the Pteridium genus. Various pterosin derivatives have been identified in other fern species, highlighting their prevalence within the Pteridaceae family and beyond. For example, (2S,3S)-sulfated pterosin C and (2R)-pterosin P were isolated from the methanolic extract of the aerial parts of the mangrove fern Acrostichum aureum. acs.org Similarly, another pteroside (B12776905), wallichoside, was isolated from Pteris wallichiana. bangor.ac.uk The presence of these compounds across different genera underscores their significance in fern biochemistry. Pterosins are biosynthesized in all parts of the bracken fern, including both the fronds and rhizomes. bangor.ac.uk

Table 1: Selected Pterosin Compounds and their Botanical Sources

| Compound Name | Botanical Source | Family | Reference |

|---|---|---|---|

| (2S)-Pteroside K | Pteridium aquilinum | Dennstaedtiaceae | bangor.ac.uksemanticscholar.org |

| (2S)-Pterosin A | Pteridium aquilinum | Dennstaedtiaceae | bangor.ac.uk |

| trans-Pterosin C | Pteridium aquilinum | Dennstaedtiaceae | bangor.ac.uk |

| (2S,3S)-Sulfated Pterosin C | Acrostichum aureum | Pteridaceae | acs.org |

| Wallichoside | Pteris wallichiana | Pteridaceae | bangor.ac.uk |

| Pterosin B | Pteridium aquilinum, Pteridium arachnoideum | Dennstaedtiaceae | bangor.ac.uknih.gov |

| Pterosin G | Pteridium esculentum | Dennstaedtiaceae | nih.gov |

The diversity and variable distribution of pterosins and their parent glycosides among different fern species suggest their utility as chemotaxonomic markers. Chemotaxonomy involves using the chemical constituents of plants to classify and understand their evolutionary relationships. The profile of these norsesquiterpene glycosides can differ substantially even between closely related species.

For instance, studies on Austral bracken (Pteridium esculentum) from eastern Australia revealed the presence of three main norsesquiterpene glycosides: ptaquiloside (B1252988), ptesculentoside, and caudatoside, which degrade into pterosin B, pterosin G, and pterosin A, respectively. nih.gov The relative ratios of these glycosides varied, with ptesculentoside being a significant component in all Australian samples. nih.gov This profile was markedly different from that of P. esculentum from New Zealand, which contained ptaquiloside as the dominant component with only minor amounts of the other two. nih.gov Furthermore, the glycoside profile of P. aquilinum from European sources also shows ptaquiloside as the dominant compound, similar to the New Zealand P. esculentum. nih.gov This variation in the chemical fingerprint of pterosins and their precursors provides a valuable tool for distinguishing between different species and geographic variants of ferns.

Biosynthetic Pathways and Precursor Relationships in Plants

Pterosins are not typically synthesized directly but are rather breakdown products of larger, unstable illudane-type glycosides. nih.govmdpi.com The most well-studied precursor is ptaquiloside, a potent carcinogen found in bracken fern. nih.gov The chemical transformation of ptaquiloside leads to the formation of various pterosins, with the specific product depending on the reaction conditions. Under acidic conditions (below pH 4), ptaquiloside is unstable and undergoes a two-step degradation. nih.govwikipedia.org First, it eliminates its D-glucose moiety to yield an intermediate aglycone, ptaquilosin. nih.govwikipedia.org Subsequently, ptaquilosin undergoes aromatization to form the more stable indanone structure of pterosin B. nih.govwikipedia.org

This precursor-product relationship is a defining characteristic of pterosin biosynthesis in ferns. Different parent glycosides yield distinct pterosin derivatives. As noted, ptaquiloside is the precursor to Pterosin B, while ptesculentoside and caudatoside are transformed into Pterosin G and Pterosin A, respectively. nih.govmdpi.com

Illudins, which are structurally similar sesquiterpenoids isolated from fungi like Omphalotus illudens, share a reactive cyclopropane ring with ptaquiloside. nih.gov While they exhibit similar chemical reactivity with nucleophiles, they represent a parallel group of compounds from a different biological kingdom rather than direct biosynthetic precursors to pterosins in plants. mdpi.comnih.gov

Table 2: Precursor Glycosides and their Corresponding Pterosin Degradation Products

| Precursor Glycoside | Resulting Pterosin | Reference |

|---|---|---|

| Ptaquiloside (PTA) | Pterosin B (PTB) | nih.govmdpi.comwikipedia.org |

| Ptesculentoside (PTE) | Pterosin G | nih.govmdpi.com |

The transformation of ptaquiloside and other pterosin precursors is a critical process that occurs within the plant and the surrounding environment. Within the plant matrix, the stability and mobilization of these compounds are evident. Seasonal studies of P. aquilinum show that pterosins and their glycosides are stored in the rhizome and are mobilized to protect emerging crosiers and fronds, suggesting a form of chemical defense. bangor.ac.uk For example, above-ground stems and fronds show distinct increases in the concentrations of pterosin B (around 500 mg/kg) and its precursor glycoside, pteroside B (around 250 mg/kg), during the emergence of new growth. bangor.ac.uk

The primary transformation pathway is hydrolysis, which can be influenced by both chemical and potentially enzymatic factors. nih.govnih.gov The pH of the matrix is a critical determinant of the transformation product. As established, acidic conditions favor the formation of stable pterosins like pterosin B. wikipedia.org In contrast, under weakly alkaline conditions, ptaquiloside converts into a highly reactive dienone intermediate, which is considered the ultimate carcinogen of bracken, rather than forming a stable pterosin. nih.govwikipedia.org These transformations are not limited to the plant itself; ptaquiloside can leach into the soil and water, where it degrades into pterosins, contributing to their environmental presence. bangor.ac.uk The stability of pterosin B, once formed, is exemplified by its detection in the plant, surrounding soil, and in water draining from bracken-covered areas. bangor.ac.uk

Advanced Methodologies for Pterosin K Investigation

Extraction and Isolation Techniques for Pterosin K and its Analogues

The initial steps in studying this compound and related compounds involve separating them from the complex biological matrix in which they are found, typically plants like ferns of the Pteris genus mdpi.comnih.govgoogleapis.com. This is achieved through a combination of extraction and fractionation techniques.

Solvent-Based Fractionation and Sequential Extraction Strategies

Solvent-based extraction is a fundamental approach for isolating pterosins. Plant material, such as the aerial parts or rhizomes of ferns, is commonly extracted using organic solvents or aqueous organic solvent mixtures mdpi.comgoogleapis.com. For instance, a 70% aqueous ethanol (B145695) extract of Pteris cretica was concentrated and then sequentially partitioned with solvents of increasing polarity, including petroleum ether, dichloromethane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) mdpi.com. UV analysis of these fractions indicated that the n-BuOH extract contained a higher concentration of pterosin derivatives mdpi.com. Another approach involves extracting with ethyl acetate and then partitioning with n-hexane nih.gov. The choice of solvent depends on the polarity of the target compounds and the plant matrix. Water or organic solvents with 1 to 4 carbon atoms, such as methanol (B129727), ethanol, propanol, isopropanol, butanol, acetone, ether, chloroform, ethyl acetate, methylene (B1212753) chloride, hexane, cyclohexane, dichloromethane, or petroleum ether, can be used for the initial extraction googleapis.com. Sequential partitioning allows for a preliminary separation of compounds based on their differential solubility in various solvents mdpi.comvjst.vn.

Preparative Chromatographic Purification Methods (e.g., Column Chromatography, Thin-Layer Chromatography)

Following initial extraction and fractionation, chromatographic techniques are essential for purifying this compound and its analogues. Column chromatography is a widely used method for separating mixtures based on the differential adsorption of compounds onto a stationary phase ijcrt.orgcolumn-chromatography.com. Silica (B1680970) gel is a common stationary phase in phytochemical investigations due to its effectiveness in separating compounds based on polarity mdpi.comnih.govgoogleapis.comijcrt.orgcolumn-chromatography.com.

Gradient elution, where the composition of the mobile phase is gradually changed to increase polarity, is frequently employed to elute compounds with varying affinities for the stationary phase mdpi.comgoogleapis.comvjst.vnijcrt.org. For example, silica gel column chromatography has been performed using gradient mixtures of dichloromethane/methanol mdpi.comvjst.vn or n-hexane/ethyl acetate nih.govtandfonline.com.

Thin-layer chromatography (TLC) is often used for monitoring the separation process and checking the purity of fractions obtained from column chromatography mdpi.comcdnsciencepub.com. Fractions with similar TLC profiles can be combined for further purification mdpi.com.

Additional chromatographic techniques, such as Sephadex LH-20 column chromatography and semi-preparative high-performance liquid chromatography (HPLC), are also utilized for further purification of enriched fractions mdpi.com. Sephadex LH-20 is a size exclusion gel often used with methanol as the mobile phase mdpi.com. Semi-preparative HPLC allows for high-resolution separation and purification of individual compounds mdpi.com. Different mobile phase compositions, such as methanol/water, are used in HPLC depending on the properties of the compounds being purified mdpi.com.

Spectroscopic and Diffraction Methods for Structural Elucidation of this compound

Once isolated and purified, the structure of this compound is determined using a combination of spectroscopic and, in some cases, diffraction methods.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the arrangement of atoms mdpi.comnih.govgoogleapis.comvjst.vncdnsciencepub.comgoogle.commdpi.comresearchgate.netcolab.ws. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments mdpi.comnih.govvjst.vncdnsciencepub.commdpi.com. Chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra are particularly informative about the connectivity and spatial arrangement of protons mdpi.comnih.govcdnsciencepub.commdpi.com. ¹³C NMR spectra provide information on the carbon skeleton nih.govvjst.vncdnsciencepub.commdpi.com.

2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and confirming structural assignments nih.govvjst.vnmdpi.com. COSY reveals correlations between coupled protons mdpi.com. HSQC shows correlations between protons and the carbons to which they are directly attached vjst.vnmdpi.com. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, helping to establish the carbon framework and the positions of substituents nih.govvjst.vnmdpi.com.

NMR data for pterosins typically show characteristic signals for methyl groups, methylene groups, methine groups, and aromatic protons, consistent with their indanone sesquiterpene structure mdpi.comnih.govcdnsciencepub.commdpi.com. Comparison of NMR data with reported values for known pterosins and their analogues is a common practice for structural identification mdpi.comnih.govresearchgate.netcolab.ws.

High-Resolution Mass Spectrometry (HRESI-MS, ESI-MS) for Molecular Formula Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound mdpi.comnih.govvjst.vngoogle.comresearchgate.netscispace.comresearchgate.net. Electrospray ionization mass spectrometry (ESI-MS) and high-resolution electrospray ionization mass spectrometry (HRESI-MS) are commonly used techniques for analyzing pterosins mdpi.comnih.govresearchgate.netscispace.com.

HRESI-MS provides highly accurate mass measurements, allowing for the determination of the precise molecular formula of the isolated compound mdpi.comnih.govresearchgate.net. This is typically achieved by analyzing the molecular ion peak or adduct ions (e.g., [M + H]⁺, [M + Na]⁺, [M + Cl]⁻) mdpi.comnih.gov. For example, HRESI-MS data showing a sodium adduct at m/z 431.1672 was used to determine the molecular formula of one pterosin as C₂₁H₂₈O₈ mdpi.com.

ESI-MS provides information on the molecular weight and fragmentation patterns, which can be helpful in structural confirmation nih.govvjst.vngoogle.comresearchgate.netresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about the presence of chromophores, which are structural features that absorb UV or visible light mdpi.comcdnsciencepub.comupi.eduflorajournal.comnist.govtechnologynetworks.com. Pterosin derivatives typically exhibit characteristic UV absorption bands due to their indanone skeleton mdpi.comcdnsciencepub.com.

UV spectra of pterosins often show absorption maxima (λmax) in the range of 200-310 nm mdpi.comcdnsciencepub.com. These characteristic absorptions are indicative of the pterosin-type sesquiterpene structure mdpi.comcdnsciencepub.com. For instance, UV spectra of various pterosins have shown λmax values around 215-228 nm, 258-270 nm, and 303-310 nm mdpi.comcdnsciencepub.com. Monitoring these characteristic absorption bands during the fractionation process can help track the presence of pterosin derivatives mdpi.com. The molar absorptivity (ε) values associated with these peaks can also provide insights into the nature of the electronic transitions upi.edu.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques crucial for determining the absolute configuration of chiral molecules, including pterosins. CD measures the difference in absorption of left and right circularly polarized light by a substance, while ORD measures the variation in optical rotation with changing wavelength. slideshare.netmgcub.ac.inscribd.comspectroscopyeurope.com Only chiral molecules exhibit CD. spectroscopyeurope.comspectroscopyasia.com Enantiomers display CD spectra of equal magnitude but opposite sign. spectroscopyeurope.comspectroscopyasia.com

The application of CD and ORD in assigning absolute configuration relies on correlating experimental spectra with known configurations or theoretical calculations. mgcub.ac.inscribd.comspectroscopyeurope.com For instance, if analogous compounds show Cotton effects of the same sign in their corresponding electronic transitions, they are considered to have the same optical configuration. scribd.commgcub.ac.in The Cotton effect refers to the characteristic peaks and troughs observed in CD and ORD spectra near absorption bands, arising from the differential interaction of left and right polarized light with chiral molecules. slideshare.netscribd.commgcub.ac.in

In the context of pterosins and related indanone derivatives, CD and ORD data, often coupled with NMR analysis, have been utilized for structural elucidation and absolute configuration determination. researchgate.netresearchgate.net For example, the absolute configuration of a metabolite was determined using circular dichroism, which helped establish the relationship among several new compounds. researchgate.net While visible-UV CD relates to electronic transitions, vibrational circular dichroism (VCD) originates from vibrational transitions and can be applied to molecules lacking a UV chromophore, offering richer spectral features. spectroscopyeurope.comspectroscopyasia.com Comparing experimental VCD spectra with computed spectra of stereoisomers with known absolute configurations can lead to unambiguous assignments, particularly for rigid molecules or those with a limited number of chiral centers. spectroscopyeurope.comrsc.org

Single Crystal X-ray Diffraction Analysis of Pterosin Analogues (e.g., Pterosides)

Single crystal X-ray diffraction (SCXRD), also known as X-ray crystallography, is a definitive technique for determining the three-dimensional atomic structure of crystalline materials. anton-paar.comwikipedia.org This method is essential for precisely characterizing molecules, including the arrangement of atoms, chemical bonds, and crystallographic disorder. anton-paar.comwikipedia.org It involves directing X-rays at a single crystal, causing them to diffract in specific directions based on the crystal's atomic arrangement. anton-paar.comwikipedia.org The resulting diffraction pattern provides information that can be interpreted to reveal the material's structure at the atomic or molecular level, based on Bragg's law. anton-paar.com

SCXRD is considered the most precise method for determining the three-dimensional arrangement of atoms in a crystal and is a gold standard for structure determination, although it requires high-quality crystals. anton-paar.comwikipedia.org For stereochemical confirmation, single-crystal X-ray diffraction is considered essential.

In the study of pterosins and their glycosides (pterosides), SCXRD has been applied to elucidate the structures and absolute configurations of specific analogues. For instance, single crystal X-ray diffraction analysis was applied to previously undescribed compounds, including (2S)-pteroside K, providing the first crystal structures for certain pterosides. nih.gov This technique has also been used to determine the structures of known pterosins like (2S)-pterosin A, trans-pterosin C, and cis-pterosin C. nih.gov

Chemical Synthesis and Derivatization Strategies for this compound

The chemical synthesis of this compound and related compounds is a significant area of research, driven by the need for sufficient quantities for biological evaluation and structural modification studies. Various strategies have been developed for the total synthesis of pterosins and the construction of their core indanone scaffold.

Total Synthesis Approaches to this compound and Related Sesquiterpenoids

Total synthesis aims to construct complex natural products like pterosins from simpler, readily available precursors. Several synthetic routes have been explored for pterosin derivatives since the 1970s. nih.gov However, earlier methods often faced challenges such as low yields and a high number of steps. nih.gov

More recent approaches have sought to improve efficiency and yield. For example, a new facile and convenient total synthesis of d4-pterosin B and d4-bromopterosin, deuterated analogues of ptaquiloside (B1252988), was developed, achieving yields of 78% and 80%, respectively, in a few steps. nih.govnih.gov This strategy involved a key Grignard reaction followed by condensation and demethylation steps. nih.gov

Another approach to the pterosin family of sesquiterpenes involves a dipolar cycloaddition using a carbonyl ylide as a key step. acs.org Total synthesis of pterosines B and C has also been reported, utilizing Sonogashira couplings and a photochemical ring-closure to form the 1-indanone (B140024) skeleton. researchgate.net A versatile synthetic route to pterosins, exemplified by the synthesis of (2S,3S)-pterosin C, has been developed involving Friedel-Crafts bisacylation and subsequent transformations. cdnsciencepub.comcdnsciencepub.com

Regioselective Synthetic Methods for Indanone Scaffolds

The indanone skeleton is a core structural feature of pterosins and is present in many natural products and bioactive molecules. researchgate.netnih.govacs.orgrsc.org Efficient and regioselective methods for constructing this scaffold are crucial for pterosin synthesis.

Various methods have been developed for the synthesis of 1-indanones. These include Friedel-Crafts reactions, cyclization of arylpropionic and 3-arylacrylic acids, and reactions involving acid chlorides. nih.gov One-pot processes for preparing 1-indanones from benzoic acids have also been described. nih.gov

Challenges in indanone synthesis often involve controlling regioselectivity, which can lead to mixtures of isomers that are difficult to separate. d-nb.info Research has focused on developing methods that provide better regiocontrol. For instance, studies have investigated the effect of polyphosphoric acid (PPA) concentration on the regioselectivity of indanone synthesis, demonstrating that the regioselectivity can be effectively switched depending on the degree of hydrolysis of PPA. d-nb.info Other approaches include palladium-catalyzed hydration-olefin insertion cascade reactions and nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes, which provide access to substituted 1-indanones with good yields and high chemo- and regioselectivity. researchgate.net

Synthesis of Deuterated Pterosin Analogues for Mechanistic Studies

Deuterated analogues of natural products are valuable tools for mechanistic studies, as the deuterium (B1214612) label can be tracked during reactions or biological processes. The synthesis of deuterated pterosins is particularly relevant for studying their metabolism and potential biological activities.

A new facile synthesis of d4-pterosin B and d4-bromopterosin has been reported. nih.govnih.govdntb.gov.ua These deuterated analogues are useful as internal standards in the quantification of ptaquiloside and related compounds by mass spectrometry. nih.govnih.gov The synthesis involved starting with a tetradeuterated alcohol, which was obtained from a Grignard reaction between 2,6-dimethylbromobenzene and ethylene (B1197577) oxide-d4. nih.gov This tetradeuterated substrate was then converted to the desired deuterated pterosins through a series of steps. nih.gov While previous methods for synthesizing deuterated analogues had limitations in yield and number of steps, this new approach offered improved efficiency. nih.gov

Deuterium labeling has also been used in studies related to the mechanisms of reactions involved in the synthesis of indanone structures, which are the core of pterosins. mit.edu

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's structure affect its biological activity. This involves the design and synthesis of a series of derivatives with targeted structural changes.

The design and synthesis of pterosin derivatives have been undertaken to explore their potential biological activities and to establish SARs. For example, studies have investigated the anti-Alzheimer's potential of pterosin derivatives by examining their inhibitory activities against enzymes like BACE1, AChE, and BChE. nih.govresearchgate.net These studies involved testing a range of pterosin compounds and analyzing the relationship between their structures and observed inhibitory effects. nih.govresearchgate.net

Molecular docking simulations are often used in conjunction with SAR studies to provide insights into the molecular interactions between pterosin derivatives and their biological targets, such as enzyme active sites. nih.govresearchgate.net This helps in understanding the basis for the observed structure-activity relationships and guiding the design of new, more potent derivatives. nih.govresearchgate.net

The synthesis of pterosin derivatives for SAR studies often involves modifying the basic indanone skeleton or its substituents. This can include introducing different functional groups, altering the stereochemistry, or creating glycosylated forms (pterosides). nih.govcdnsciencepub.comcdnsciencepub.comnih.gov These synthesized derivatives are then evaluated in various biological assays to determine their activity profiles. researchgate.netnih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Pterosin K and Analogues

Influence of Functional Groups and Substituents on Biological Efficacy

The biological activity of pterosin derivatives is significantly influenced by the nature and position of their functional groups and substituents on the indanone skeleton. Studies have explored the impact of various groups, such as hydroxyl, methyl, and chloroethyl moieties, on different biological targets. For instance, the presence of an additional 2-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (B1206513) group in pteroside (B12776905) derivatives has been shown to significantly increase inhibitory activities against certain enzymes. nih.gov

Research on indanone-based compounds, structurally related to pterosins, has highlighted the importance of specific functional groups for activity against targets like cholinesterases. rsc.org The carbonyl group in the indanone scaffold, for example, may participate in hydrogen bonding interactions with a receptor site. drugdesign.org The positioning of functional groups also plays a critical role in anticancer activities of related compounds. nih.gov

Stereochemical Importance for Bioactivity and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the bioactivity and receptor binding of many compounds, including pterosins. nih.gov The indanone skeleton of pterosins can possess chiral centers, particularly at the C-2 and C-3 positions. mdpi.com The specific configuration (R or S) at these centers can influence how the molecule interacts with its biological target.

Studies on pterosin derivatives have indicated that the relative stereochemistry of stereogenic centers is important for certain reactions and potentially for biological activity. researchgate.net While specific detailed data on the stereochemical importance of Pterosin K itself was not extensively found, research on other chiral molecules, including pheromones, demonstrates that different enantiomers can exhibit distinct or even opposing biological effects, underscoring the general importance of stereochemistry in biological recognition and activity. nih.gov

Correlation between Molecular Structure and Specific Enzyme Inhibition Profiles

Pterosins have demonstrated inhibitory activity against various enzymes, including those involved in neurodegenerative diseases like Alzheimer's disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net SAR studies have aimed to correlate specific structural features of pterosins with their ability to inhibit these enzymes.

For example, the inhibitory activity of pterosin derivatives against BChE varies, with some compounds showing stronger activity than others. nih.gov The presence or absence of specific groups, such as the 3-OH group on the indanone ring or the additional sugar moiety in pterosides, can significantly impact inhibitory potential and binding interactions with the enzyme's active site. researchgate.net Differences in substitution patterns on the indanone core and side chains contribute to the observed variations in IC50 values against different enzymes. nih.govresearchgate.net

Data from a study on pterosin derivatives and their inhibition of BACE1, AChE, and BChE illustrates this correlation:

| Compound | BACE1 IC50 (µM) | AChE IC50 (µM) | BChE IC50 (µM) |

| (2R)-Pterosin B | 29.6 | 16.2 | 48.1 |

| (2R,3R)-Pteroside C | - | - | 5.29 |

| Pteroside Z | - | - | 5.31 |

| (2S)-Pterosin A | Inactive | - | - |

| (2S)-Pteroside P | Inactive | - | - |

| (3R)-Pterosin D | - | - | Inactive |

This data suggests that modifications to the pterosin structure lead to differential inhibitory effects on these enzymes. For instance, (2R)-Pterosin B shows activity against all three enzymes, while other derivatives like (2S)-Pterosin A and (2S)-Pteroside P are inactive against BACE1. nih.govresearchgate.net The high activity of (2R,3R)-Pteroside C and Pteroside Z against BChE highlights the potential importance of the pteroside structure for this specific target. nih.gov

Computational Modeling and Docking Studies for Pterosin-Target Interactions

Computational modeling, particularly molecular docking studies, plays a vital role in understanding the interaction between pterosin derivatives and their biological targets at a molecular level. currentscience.infofrontiersin.orgmdpi.com These in silico techniques help predict how a molecule binds to the active site of an enzyme or receptor, providing insights into the key interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic forces) that govern binding affinity and inhibitory potency. currentscience.infomdpi.com

Molecular docking simulations have been used to analyze the binding of pterosins to enzymes like BACE1, AChE, and BChE. nih.govresearchgate.net These studies can reveal the specific amino acid residues in the enzyme's active site that interact with different parts of the pterosin molecule. researchgate.net The predicted binding energies from docking studies can correlate with the experimentally determined inhibitory activities (IC50 and Ki values), providing a theoretical basis for the observed SAR. nih.govresearchgate.net

For example, docking studies on pterosin derivatives binding to AChE and BChE have illustrated different binding modes for competitive, noncompetitive, and mixed-type inhibitors. nih.govresearchgate.net These simulations can help visualize how structural variations in pterosins affect their orientation and interactions within the enzyme's binding pocket, explaining why certain derivatives are more potent inhibitors than others. researchgate.net Computational approaches, when coupled with experimental validation, can accelerate the process of identifying promising drug candidates and understanding the molecular basis of their activity. nih.gov

Perspectives and Future Directions in Pterosin K Research

Exploration of Undiscovered Biological Activities of Pterosin K

Future research on this compound should focus on uncovering its full range of biological activities beyond those currently established for pterosin derivatives. While some pterosins have shown promise in areas such as anti-inflammatory, antidiabetic, and anti-Alzheimer's disease activities, the specific effects and mechanisms of this compound warrant further dedicated investigation. mdpi.commdpi.comresearchgate.net Studies could explore its potential in other therapeutic areas, including but not limited to, antimicrobial, antiviral, or even novel effects on cellular pathways not yet associated with pterosins. Identifying these undiscovered activities will require comprehensive in vitro and in vivo screening against a wider array of biological targets and disease models.

Strategic Development of this compound Analogues with Enhanced Specificity and Potency

The development of this compound analogues represents a significant future direction to enhance its therapeutic potential. This involves the strategic modification of the this compound structure to improve its specificity towards particular biological targets, increase its potency, and potentially enhance its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. wiley-vch.de Structure-activity relationship (SAR) studies will be crucial in this process, correlating specific structural changes with altered biological effects. gardp.orgnih.gov Techniques such as medicinal chemistry synthesis can be employed to create libraries of this compound derivatives with targeted modifications. biotech-asia.orgnih.gov The goal is to design analogues that retain desirable activities while minimizing potential off-target effects, leading to more effective and safer therapeutic candidates.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

Integrating advanced omics technologies, such as proteomics and metabolomics, will be instrumental in gaining a deeper understanding of how this compound interacts with biological systems at a molecular level. ccf.orgnih.govfrontiersin.orgrbojournal.orgjcvi.orghkust.edu.hkiitj.ac.infrontiersin.orgmdpi.com Proteomics can help identify the specific protein targets that this compound binds to or modulates, providing insights into its mechanisms of action. ccf.orgnih.govhkust.edu.hkfrontiersin.org Metabolomics can reveal the downstream effects of this compound exposure on cellular metabolic pathways, highlighting the biochemical changes induced by the compound. ccf.orgnih.govrbojournal.orghkust.edu.hkfrontiersin.orgtheses.cz By analyzing changes in protein expression profiles and metabolite levels, researchers can build a more comprehensive picture of this compound's biological impact and identify potential biomarkers of its activity. nih.govfrontiersin.org The integration of these omics datasets can provide a holistic view of the cellular response to this compound. frontiersin.orgmdpi.com

Application of Bioinformatic and Chemoinformatic Tools for this compound Discovery and Optimization

Bioinformatic and chemoinformatic tools offer powerful approaches for the discovery and optimization of this compound and its analogues. mdpi.comlongdom.orgdesertsci.comnih.govfrontiersin.org Bioinformatics can be used to analyze biological data related to this compound's effects, such as identifying potential protein targets based on structural similarity or pathway analysis. hkust.edu.hklongdom.orgdesertsci.comnih.gov Chemoinformatics involves the use of computational methods to handle and analyze chemical data. mdpi.comlongdom.orgdesertsci.comnih.govfrontiersin.org This includes building databases of pterosin structures and their activities, developing quantitative structure-activity relationship (QSAR) models to predict the activity of new analogues, and performing virtual screening to identify potential lead compounds from large chemical libraries. nih.govmdpi.comlongdom.orgnih.govfrontiersin.org Molecular docking simulations can predict how this compound and its analogues might bind to target proteins. nih.govresearchgate.net These in silico approaches can significantly accelerate the research process by guiding experimental design and prioritizing compounds with the highest potential. biotech-asia.orglongdom.orgdesertsci.comnih.govfrontiersin.org

Q & A

Q. What strategies address discrepancies in reported bioactivity thresholds for this compound across studies?

- Methodological Answer : Conduct meta-analyses pooling data from multiple studies, adjusting for variables like cell line specificity or exposure duration. Use sensitivity analysis to identify outliers and apply consensus thresholds (e.g., mean ± 2 SD). Collaborate with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.